Amide Rotational Barrier Compared to Deaza-Analog
The amide rotational barrier (a measure of amide bond rigidity and resonance stabilization) for N,N-dimethylcinnamamide is significantly higher than that of its deaza-analog, (E)-3-(dimethylamino)-N,N-dimethylacrylamide, where the enamine nitrogen is replaced by CH [1]. This indicates a more rigid, ordered structure for the cinnamamide, which can influence molecular recognition and stability.
| Evidence Dimension | Amide C–N Rotational Barrier (ΔG‡) |
|---|---|
| Target Compound Data | 16.4 kcal/mol |
| Comparator Or Baseline | 16.4 kcal/mol for N,N-dimethylcinnamamide vs. 12.4 kcal/mol for its deaza-analog |
| Quantified Difference | 4.0 kcal/mol (32.3% higher barrier) |
| Conditions | Dynamic NMR spectroscopy; CDCl3 or TCE-d2 solvent |
Why This Matters
A higher rotational barrier implies greater conformational definition, which is critical for applications requiring precise molecular recognition, such as designing ligands for specific protein pockets or building ordered polymeric structures.
- [1] Todorova, R. et al., A Small Change in Structure, a Big Change in Flexibility ‡, Molecules, 2023, 28, 8113. View Source
